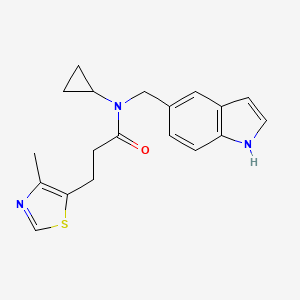

N-cyclopropyl-N-(1H-indol-5-ylmethyl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

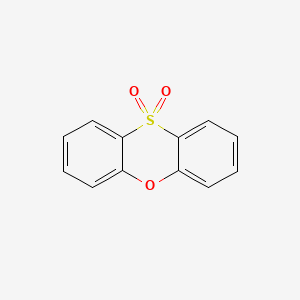

The focus on compounds such as "N-cyclopropyl-N-(1H-indol-5-ylmethyl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide" stems from their potential in various biochemical and pharmacological applications. The compound features a combination of cyclopropyl, indolylmethyl, and thiazolyl moieties, suggesting a multifaceted approach to targeting biological pathways and enzymes.

Synthesis Analysis

The synthesis of bi-heterocyclic compounds, akin to the compound of interest, often involves multi-step reactions that incorporate cyclopropane, indole, and thiazole derivatives. A notable method includes the S-substitution of 1,3,4-oxadiazol-2-thiol derivatives followed by reactions with electrophiles to obtain the desired propanamides (Abbasi et al., 2020). This process highlights the complexity and precision required in synthesizing such compounds.

Molecular Structure Analysis

The structural elucidation of these compounds is typically achieved through spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and EI-MS. These methods confirm the presence of key functional groups and the overall molecular architecture, which are crucial for understanding the compound's interaction with biological targets.

Chemical Reactions and Properties

The reactivity of compounds containing cyclopropyl, indolyl, and thiazolyl groups is influenced by their inherent chemical nature. Cyclopropane moieties, for example, impart strain-induced reactivity, facilitating ring-opening reactions under specific conditions. The indolyl and thiazolyl groups contribute to the compound's ability to engage in hydrogen bonding and π-π interactions, which are significant in enzyme inhibition and molecular docking (Nazir et al., 2018).

科学的研究の応用

Cyclopropane Chemistry in Medicinal Research

Cyclopropanes, such as those in N-cyclopropyl-N-(1H-indol-5-ylmethyl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide, are significant in medicinal chemistry due to their unique spatial and electronic features, combined with high metabolic stability. This stability is particularly important in liver microsomes, and the direct cyclopropanation of heterocycles and amides offers a valuable method for pharmaceutical development. This approach can be applied to the preparation of N-cyclopropyl indoles, benzimidazoles, pyrroles, and pyrazoles (Gagnon et al., 2007).

Application in Synthesis of Carbazoles and Cyclopent[b]indoles

The lithiation and 1,4-addition reactions involving compounds like N-cyclopropyl-N-(1H-indol-5-ylmethyl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide can lead to the efficient synthesis of substituted carbazoles and cyclopent[b]indoles. These compounds play a crucial role in pharmaceutical research, providing a basis for the development of various therapeutic agents (Katritzky et al., 1996).

Potential Cannabinoid Receptor Activity

Research on compounds structurally similar to N-cyclopropyl-N-(1H-indol-5-ylmethyl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide has indicated their potential activity in interacting with cannabinoid receptors. This area of study is important for understanding the pharmacological properties of these compounds and their potential therapeutic applications (Westphal et al., 2015).

Indole Alkaloid Synthesis

The synthesis of indoline alkaloids, which are a large class of natural products with potent biological activities, can be greatly facilitated by the cyclopropanation of indoles, a method that can be applied to compounds like N-cyclopropyl-N-(1H-indol-5-ylmethyl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide. This strategy is important for efficiently assembling complex nitrogen-containing ring systems in indoline alkaloids (Zhang et al., 2011).

特性

IUPAC Name |

N-cyclopropyl-N-(1H-indol-5-ylmethyl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3OS/c1-13-18(24-12-21-13)6-7-19(23)22(16-3-4-16)11-14-2-5-17-15(10-14)8-9-20-17/h2,5,8-10,12,16,20H,3-4,6-7,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHORGPUVUURLCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)CCC(=O)N(CC2=CC3=C(C=C2)NC=C3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-N-(1H-indol-5-ylmethyl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-6-{4-[(2-methyl-1-piperidinyl)carbonyl]phenoxy}pyridazine](/img/structure/B5571741.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2-ethoxybenzamide](/img/structure/B5571749.png)

![4-chlorophenyl [(2-nitrophenyl)thio]acetate](/img/structure/B5571766.png)

![2-[5-(4-propylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5571773.png)

![N-(3,5-dimethylphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5571775.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5571791.png)

![5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5571792.png)

![3-(3-methylbutyl)-8-[(2-oxopiperidin-1-yl)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5571807.png)